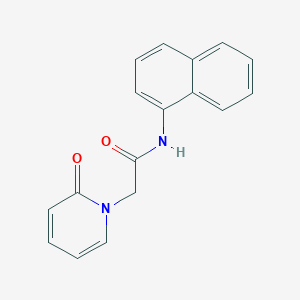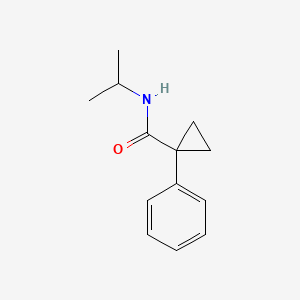
N-propyl-2,3-dihydro-1H-indene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propyl-2,3-dihydro-1H-indene-5-carboxamide, also known as PDIC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PDIC belongs to the class of indene carboxamides and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of N-propyl-2,3-dihydro-1H-indene-5-carboxamide is not fully understood. However, it has been suggested that N-propyl-2,3-dihydro-1H-indene-5-carboxamide may act by modulating the activity of various ion channels and receptors, including voltage-gated sodium channels, N-methyl-D-aspartate (NMDA) receptors, and sigma-1 receptors. N-propyl-2,3-dihydro-1H-indene-5-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
N-propyl-2,3-dihydro-1H-indene-5-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. N-propyl-2,3-dihydro-1H-indene-5-carboxamide has also been shown to reduce the activation of microglia, immune cells in the brain that are involved in the inflammatory response. Additionally, N-propyl-2,3-dihydro-1H-indene-5-carboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
N-propyl-2,3-dihydro-1H-indene-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it accessible for researchers. N-propyl-2,3-dihydro-1H-indene-5-carboxamide has also been shown to exhibit a range of biological activities, making it a versatile compound for studying various physiological processes. However, there are also limitations to using N-propyl-2,3-dihydro-1H-indene-5-carboxamide in lab experiments. N-propyl-2,3-dihydro-1H-indene-5-carboxamide has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. Additionally, N-propyl-2,3-dihydro-1H-indene-5-carboxamide may exhibit off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-propyl-2,3-dihydro-1H-indene-5-carboxamide. One area of interest is the potential therapeutic applications of N-propyl-2,3-dihydro-1H-indene-5-carboxamide in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. N-propyl-2,3-dihydro-1H-indene-5-carboxamide has been shown to exhibit neuroprotective effects in various animal models of these diseases, and further research is needed to determine its efficacy in humans. Another area of interest is the potential use of N-propyl-2,3-dihydro-1H-indene-5-carboxamide as a modulator of ion channels and receptors. N-propyl-2,3-dihydro-1H-indene-5-carboxamide has been shown to modulate the activity of various ion channels and receptors, and further research is needed to determine its potential therapeutic applications in these areas. Finally, further research is needed to determine the safety and efficacy of N-propyl-2,3-dihydro-1H-indene-5-carboxamide in humans, as well as its potential side effects and interactions with other drugs.
Synthesis Methods
The synthesis of N-propyl-2,3-dihydro-1H-indene-5-carboxamide involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with propylamine. The reaction occurs in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain the final compound, N-propyl-2,3-dihydro-1H-indene-5-carboxamide.
Scientific Research Applications
N-propyl-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-propyl-2,3-dihydro-1H-indene-5-carboxamide has also been investigated for its neuroprotective effects in various models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, N-propyl-2,3-dihydro-1H-indene-5-carboxamide has been shown to modulate the activity of ion channels and receptors, which may contribute to its therapeutic effects.
properties
IUPAC Name |
N-propyl-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-8-14-13(15)12-7-6-10-4-3-5-11(10)9-12/h6-7,9H,2-5,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLCAUBKNUDSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-2,3-dihydro-1H-indene-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7473982.png)
![N-[4-[2-(azetidin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B7473987.png)

![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474007.png)

![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)

![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)
![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)
![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)
